molecular formula C18H29N3O6S2 B2412469 4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide CAS No. 876901-05-2

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide

Cat. No.: B2412469
CAS No.: 876901-05-2
M. Wt: 447.57
InChI Key: LSBKHNCOMNWSBX-UHFFFAOYSA-N
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Description

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfonylamino group, and a piperidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Methoxy Group: This step can be achieved through the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Introduction of the Methylsulfonylamino Group: This can be done by reacting the compound with methylsulfonyl chloride in the presence of a base.

    Attachment of the Piperidinyl Group: This step involves the reaction of the intermediate compound with 4-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Shares the methoxy and sulfonamide groups but lacks the piperidinyl group.

    3-methylbenzenesulfonamide: Similar sulfonamide structure but without the methoxy and piperidinyl groups.

    N-(4-methylpiperidin-1-yl)benzenesulfonamide: Contains the piperidinyl group but lacks the methoxy and methylsulfonylamino groups.

Uniqueness

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O6S2/c1-14-8-11-21(12-9-14)18(22)7-10-19-29(25,26)15-5-6-17(27-3)16(13-15)20(2)28(4,23)24/h5-6,13-14,19H,7-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKHNCOMNWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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